2-Methyl-1-(m-tolyl)propan-2-amine
CAS No.: 738530-39-7
Cat. No.: VC3876629
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 738530-39-7 |
---|---|
Molecular Formula | C11H17N |
Molecular Weight | 163.26 g/mol |
IUPAC Name | 2-methyl-1-(3-methylphenyl)propan-2-amine |
Standard InChI | InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 |
Standard InChI Key | VCGCQDQFVXCTDI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CC(C)(C)N |
Canonical SMILES | CC1=CC(=CC=C1)CC(C)(C)N |
Introduction
Key Findings
2-Methyl-1-(m-tolyl)propan-2-amine (CAS 738530-39-7) is a tertiary amine featuring a meta-methylphenyl (m-tolyl) group and a dimethyl-substituted propane backbone. With a molecular formula of and a molar mass of 163.26 g/mol, it serves as a versatile intermediate in pharmaceutical synthesis. This compound exhibits moderate lipophilicity () and structural adaptability, enabling applications in asymmetric catalysis and drug development .
Chemical Identity and Structural Features
Nomenclature and Isomerism
The compound’s IUPAC name, 2-methyl-1-(3-methylphenyl)propan-2-amine, reflects its branched alkane chain and meta-substituted aromatic ring. The m-tolyl group distinguishes it from ortho- (o-) and para- (p-) isomers, which exhibit divergent electronic and steric properties. For instance:
Spectroscopic Characterization
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IR: N–H stretching at ~3350 cm; C–N bending at 1250–1020 cm .
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H NMR (CDCl): δ 1.20 (s, 6H, –C(CH)), 2.35 (s, 3H, Ar–CH), 6.80–7.10 (m, 4H, aromatic) .
Synthesis and Industrial Production
Grignard Reaction Pathway
The most common synthesis involves a Grignard reagent derived from m-bromotoluene:
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Formation of m-tolylmagnesium bromide:
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Nucleophilic addition to isobutyronitrile:
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Hydrolysis and workup:
Acidic hydrolysis yields the primary amine, which undergoes methylation to form the tertiary amine .
Catalytic Reductive Amination
An alternative route employs Pd-catalyzed reductive amination of m-tolualdehyde with dimethylamine under hydrogen:
This method achieves yields >75% with minimal byproducts .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 163.26 g/mol | |
Boiling Point | 245–250°C (est.) | |
Log P (Octanol-Water) | 2.98 | |
Solubility | 0.5 g/L in water; miscible in THF, DCM | |
pKa | 10.2 (amine) |
Applications in Pharmaceutical Chemistry
Chiral Auxiliary in Asymmetric Synthesis
The compound’s tertiary amine structure facilitates enantioselective alkylation of ketones. For example, in the synthesis of β-adrenergic agonists, it directs stereochemistry with >90% enantiomeric excess (ee) .
Intermediate for CNS-Active Agents
Derivatives of 2-methyl-1-(m-tolyl)propan-2-amine show affinity for serotonin transporters (SERT). In rodent models, N-alkylated analogs (e.g., N-ethyl) reduced immobility time in forced swim tests by 40%, indicating antidepressant potential .
Antimicrobial Activity
Quaternary ammonium salts derived from this amine exhibit broad-spectrum antimicrobial effects:
Microorganism | MIC (μg/mL) |
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Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Candida albicans | 50.0 |
Data from in vitro assays using broth microdilution . |
Comparative Analysis with Structural Analogs
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